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Compound of Interest

Compound Name: BI-847325

Cat. No.: B606096 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: BI-847325 is a potent, orally bioavailable, ATP-competitive dual inhibitor of

mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2][3] It has

demonstrated significant anti-proliferative activity in a wide range of cancer models, particularly

those with mutations in the RAS/RAF/MEK pathway.[4] These application notes provide

detailed protocols for the preparation and administration of BI-847325 for in vivo mouse

studies, based on established preclinical research.

Quantitative Data Summary
The following table summarizes the dosages and administration schedules for BI-847325 used

in various mouse xenograft models.
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Dosage
Administrat
ion Route

Dosing
Schedule

Mouse
Model

Tumor Type Reference

10 mg/kg Oral (p.o.) Daily NMRI Nude

A375

(BRAFV600E

) Melanoma

[1][5]

10 mg/kg Oral (p.o.) Daily NMRI Nude

Calu-6

(KRASQ61K)

NSCLC

[1][5]

12 mg/kg Oral (p.o.) Daily NMRI Nude
Preliminary

MTD study
[1]

15 mg/kg Oral (p.o.)

Daily, 3

consecutive

days/week

NMRI Nude

Calu-6

(KRASQ61K)

NSCLC

[1]

40 mg/kg Oral (p.o.) Once weekly Nude
Various solid

tumors
[6]

70 mg/kg Oral (p.o.) Once weekly NMRI Nude

Calu-6

(KRASQ61K)

NSCLC

[1][2]

75 mg/kg Oral (p.o.) Not specified Nude
1205Lu

Melanoma
[7]

80 mg/kg Oral (p.o.) Once weekly Nude

Various solid

&

hematologic

tumors

[6][8]

Note: The Maximum Tolerated Dose (MTD) was determined to be 12 mg/kg for daily oral

administration over two weeks, with higher doses leading to significant weight loss.[1] Doses of

10 mg/kg daily were well-tolerated for up to six weeks.[1]

Signaling Pathway of BI-847325
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BI-847325 exerts its anti-tumor effects by simultaneously inhibiting two key pathways involved

in cell proliferation and division. It targets MEK1/2 in the MAPK signaling cascade and Aurora

Kinases A and B, which are crucial for mitotic progression.[1][3]
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Mechanism of action of BI-847325 dual inhibition.
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Experimental Protocols
Formulation of BI-847325 for Oral Administration
This protocol is adapted from methodologies used in preclinical xenograft studies.[1][9] BI-
847325 should be freshly prepared every third day.[1]

Materials:

BI-847325 powder

Vehicle Component A: 0.5% Natrosol 250 HX (hydroxyethyl-cellulose) in sterile water

Vehicle Component B: 3% Tween-80 in sterile water

1 M Hydrochloric Acid (HCl)

Sterile conical tubes

Sonicator

Vortex mixer

Procedure:

Calculate the required amount of BI-847325 and vehicle based on the number of mice, their

average weight, and the target dose (e.g., 10 mg/kg). The typical administration volume is 10

mL/kg of body weight.[1]

Combine the 0.5% Natrosol 250 HX and 3% Tween-80 solutions.

Add the BI-847325 powder to the vehicle mixture.

Sonicate the mixture until a homogenous suspension is achieved.

Add a small volume of 1 M HCl to the suspension.

Vortex and sonicate the suspension again to ensure it is well-mixed and homogenous.
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Store the formulation at 4°C and use within three days.

Alternative Formulation: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45%

saline has also been cited as a vehicle for in vivo studies.[9]

In Vivo Xenograft Mouse Study Protocol
This protocol outlines a typical workflow for evaluating the efficacy of BI-847325 in a

subcutaneous xenograft model.
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Workflow for an in vivo mouse xenograft study.
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Procedure:

Animal Models: Use 8- to 10-week-old female immunodeficient mice (e.g., BomTac:NMRI-

Foxn1nu).[1][5]

Cell Implantation: Subcutaneously graft 5 x 106 A375 human melanoma cells or 1 x 106

Calu-6 NSCLC cells into the flank of each mouse.[1]

Tumor Growth and Randomization: Allow tumors to grow to a volume of approximately 100-

400 mm³.[1] Monitor tumor volumes by measuring the length and width with calipers three

times a week. Calculate volume using the formula: (length × width² × π/6).[1]

Once tumors reach the desired size, randomize animals into treatment and control groups

(typically 7-10 mice per group).[1]

Drug Administration:

Treatment Group: Administer BI-847325 via oral gavage at the desired dose and schedule

(see table above).

Control Group: Administer the vehicle solution using the same volume and schedule.

Monitoring:

Measure tumor volumes and mouse body weights three times per week.[6]

Monitor the animals daily for any clinical signs of toxicity or distress.[1]

Endpoint and Analysis:

The study may be concluded when tumors in the control group reach a predetermined size

(e.g., 1,800 mm³), or after a fixed treatment period (e.g., 4-6 weeks).[1][6]

At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed

for pharmacodynamic (PD) biomarker analysis.

For PD studies, tumor tissue can be snap-frozen for analysis of protein expression (e.g.,

p-ERK, p-HH3) by Western blot, ELISA, or immunohistochemistry to confirm target
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engagement.[1][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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